2,6-Difluoro-3-nitropyridine

Medicinal Chemistry Process Chemistry Fluorination

Procure 2,6-difluoro-3-nitropyridine for reliable SNAr-driven medicinal chemistry. The synergistic electron-withdrawing effects of the 3-nitro group and 2,6-difluoro substitution uniquely activate the pyridine ring, enabling rapid, regioselective sequential functionalization that 2,6-dichloro or 2,6-dibromo analogs cannot match. This scaffold is validated in p70S6Kβ inhibitor synthesis (IC50 = 8 nM) and scales efficiently via the high-yielding CsF/DMSO route. Ensure your synthetic pathway succeeds by sourcing the authentic difluoro variant for predictable, high-yield transformations.

Molecular Formula C5H2F2N2O2
Molecular Weight 160.08 g/mol
CAS No. 58602-02-1
Cat. No. B1354151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-nitropyridine
CAS58602-02-1
Molecular FormulaC5H2F2N2O2
Molecular Weight160.08 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])F)F
InChIInChI=1S/C5H2F2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H
InChIKeyGFDZKTFHLUFNPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-nitropyridine (CAS 58602-02-1) for Pharmaceutical and Agrochemical Synthesis: A Technical Baseline


2,6-Difluoro-3-nitropyridine (CAS 58602-02-1) is a halogenated, nitro-substituted pyridine derivative (C5H2F2N2O2) . It serves as a critical electrophilic building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive heterocycles . Its fundamental utility stems from the synergistic electronic effects of the strongly electron-withdrawing nitro group at the 3-position and the two fluorine atoms at the 2- and 6-positions, which activate the ring for nucleophilic aromatic substitution (SNAr) . This substitution pattern creates a unique scaffold for sequential, regioselective transformations into trisubstituted pyridine derivatives, which are valuable in drug discovery [1].

Why 2,6-Difluoro-3-nitropyridine Cannot Be Replaced by Common Dichloro or Dibromo Analogs in Critical Synthesis


Simple substitution with the more common and often cheaper 2,6-dichloro-3-nitropyridine or 2,6-dibromo-3-nitropyridine is not chemically equivalent and can lead to significantly different synthetic outcomes. The presence of fluorine atoms, due to their high electronegativity, makes the carbon-fluorine bonds in 2,6-difluoro-3-nitropyridine far more susceptible to nucleophilic aromatic substitution (SNAr) than the carbon-chlorine or carbon-bromine bonds in its halogenated analogs . Furthermore, the reduced basicity of the fluoropyridine core, compared to chlorinated and brominated analogues, alters its interaction profile with biological targets and can be a critical factor in medicinal chemistry . Attempting to use a dichloro or dibromo analog would therefore result in drastically slower reaction kinetics, altered regioselectivity, or complete failure in established synthetic pathways optimized for the difluoro variant.

Quantitative Differentiation of 2,6-Difluoro-3-nitropyridine (CAS 58602-02-1) Against Its Analogs


Enhanced Synthetic Accessibility: A Higher-Yield Synthesis of 2,6-Difluoro-3-nitropyridine from Its Dichloro Precursor

The direct synthesis of 2,6-difluoro-3-nitropyridine from its corresponding dichloro analog (2,6-dichloro-3-nitropyridine) can be achieved in a notably higher yield using a novel fluorination method compared to previously reported low-yielding procedures. This provides a more efficient and scalable route to the valuable difluoro building block.

Medicinal Chemistry Process Chemistry Fluorination

Differential Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of fluorine atoms renders 2,6-difluoro-3-nitropyridine significantly more reactive towards nucleophilic aromatic substitution (SNAr) than its chloro- or bromo-substituted counterparts. This is a fundamental principle in heteroaromatic chemistry, where the high electronegativity of fluorine polarizes the C-F bond, making it more susceptible to nucleophilic attack.

Organic Synthesis Medicinal Chemistry Fluorine Chemistry

Validated Role as a Precursor to a Potent Kinase Inhibitor

2,6-Dichloro-3-nitropyridine, a direct analog of the difluoro compound, is explicitly cited as a key intermediate in the synthesis of a potent kinase inhibitor with reported IC50 values of 8 nM and EC50 of 0.13 μM. [1]

Kinase Inhibitor Drug Discovery Oncology

Proven Application Scenarios for 2,6-Difluoro-3-nitropyridine Based on Quantitative Evidence


Scalable Synthesis of Fluorinated Pyridine Building Blocks

For process chemists seeking to prepare 2,6-difluoro-3-nitropyridine on a multi-gram to kilogram scale, the published method using cesium fluoride in DMSO provides a robust and high-yielding (74%) route. This procedure is demonstrably more efficient than earlier low-yielding alternatives, making it the preferred choice for industrial production and the economic procurement of the compound.

Medicinal Chemistry for Kinase Inhibitor Development

Research groups focused on developing novel kinase inhibitors for oncology or other therapeutic areas should procure 2,6-difluoro-3-nitropyridine as a versatile scaffold. Its structural analog (2,6-dichloro-3-nitropyridine) has been validated as a key intermediate in the synthesis of a potent p70S6Kβ inhibitor (IC50 = 8 nM). The difluoro variant's enhanced reactivity in SNAr promises more efficient and diverse derivatization towards new inhibitor candidates.

Advanced Organic Synthesis Requiring Sequential, Regioselective Derivatization

For academic and industrial labs performing complex molecule synthesis, the unique reactivity profile of 2,6-difluoro-3-nitropyridine enables the construction of 2,3,6-trisubstituted pyridines. Its differential reactivity, where the C-F bonds are more susceptible to SNAr than C-Cl or C-Br bonds in analogous compounds, allows for a controlled tandem substitution sequence. This is essential for accessing specific substitution patterns found in many drug-like molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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